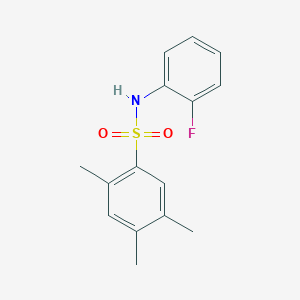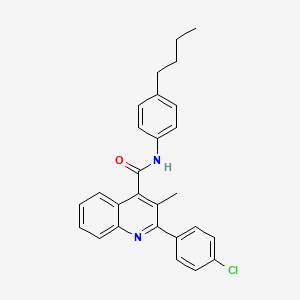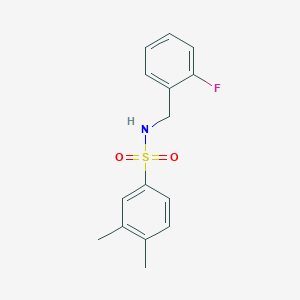![molecular formula C12H14BrN7O5 B10969735 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B10969735.png)
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a pyrazole ring system, nitro groups, and an acetamide functional group.
- The compound’s structure suggests potential biological activity due to the presence of both electron-withdrawing and electron-donating substituents.
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]acetamide: is a chemical compound with the molecular formula CHNOBr.
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can likely be synthesized through multistep reactions involving pyrazole derivatives and acetic acid.
Reaction Conditions: These would depend on the chosen synthetic pathway.
Industrial Production: Information on industrial-scale production methods is scarce, but research laboratories may synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products would depend on the reaction conditions and substituents involved.
Scientific Research Applications
Biology and Medicine: Investigating its biological activity, toxicity, or potential as a drug candidate.
Industry: Limited information exists, but it could find applications in specialty chemicals or pharmaceuticals.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is not readily available. Further research would be needed to elucidate this aspect.
Molecular Targets: Identifying potential protein targets or cellular pathways affected by this compound would require experimental studies.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are scarce, compounds with pyrazole and nitro groups exist. Examples include other pyrazole derivatives or nitro-substituted heterocycles.
Properties
Molecular Formula |
C12H14BrN7O5 |
|---|---|
Molecular Weight |
416.19 g/mol |
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H14BrN7O5/c1-7-5-9(19(22)23)15-17(7)4-3-14-10(21)6-18-8(2)11(13)12(16-18)20(24)25/h5H,3-4,6H2,1-2H3,(H,14,21) |
InChI Key |
LUNCKLAQBJDESQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10969660.png)
![N-(3,5-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10969665.png)

![3-[(2-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10969675.png)


![3-{[3-(Cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10969689.png)
![N-[4-(phenylamino)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B10969691.png)

![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B10969695.png)
![2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10969715.png)
